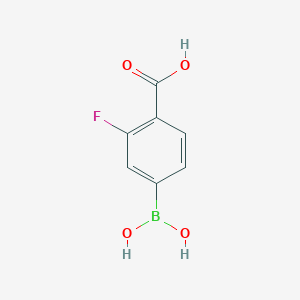

4-Carboxy-3-fluorophenylboronic acid

概要

説明

シクロヘキシミド、別名ナラミシンAは、ストレプトマイセス・グリセウス菌が産生する天然の殺菌剤です。真核生物におけるタンパク質合成の阻害剤としてよく知られています。シクロヘキシミドは、インビトロで研究されている真核細胞のタンパク質合成を阻害するために、生物医学研究で広く使用されています。 安価で、迅速に作用し、培養培地から除去するだけで効果を回復させることができます .

準備方法

シクロヘキシミドは、通常、ストレプトマイセス・グリセウス菌を含む発酵プロセスによって製造されます。細菌は適切な培地で培養され、シクロヘキシミドは培養液から抽出および精製されます。 合成経路は、ストレプトマイセス・グリセウス菌の発酵、それに続くシクロヘキシミドを単離するための抽出および精製工程を含みます .

化学反応の分析

シクロヘキシミドは、以下を含む様々な化学反応を起こします。

酸化: シクロヘキシミドは、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、シクロヘキシミドをその還元型に変換することができます。

置換: シクロヘキシミドは、官能基が他の基で置換される置換反応を受けることができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

シクロヘキシミドは、以下を含む広範囲の科学研究への応用があります。

化学: 真核細胞におけるタンパク質合成とその阻害を研究するためのツールとして使用されています。

生物学: タンパク質合成と分解のメカニズムを理解するための実験で使用されています。

医学: 様々な疾患や状態におけるタンパク質合成阻害の影響を研究するために、研究で使用されています。

科学的研究の応用

Medicinal Chemistry

4-Carboxy-3-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of bioactive compounds. It has been notably utilized in the development of AXL kinase inhibitors, which are potential therapeutic agents for treating various cancers. The compound's ability to form stable complexes with biological targets enhances its utility in drug discovery .

Organic Synthesis

The compound is employed as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. This reaction is particularly valuable for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Chemical Biology

In chemical biology, this compound is used to probe biological systems due to its ability to interact with specific biomolecules. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it a useful tool for studying carbohydrate interactions and enzyme mechanisms .

Case Studies and Examples

作用機序

シクロヘキシミドは、タンパク質合成における転座ステップを妨害することにより、その効果を発揮します。60SリボソームサブユニットのE部位に結合し、リボソームに対する転移RNAとメッセンジャーRNAの移動を阻害します。 この阻害により、ポリペプチド鎖の伸長が阻止され、真核細胞におけるタンパク質合成が効果的に停止します .

類似化合物との比較

シクロヘキシミドは、真核細胞におけるタンパク質合成を迅速かつ可逆的に阻害する能力において独特です。類似の化合物には以下が含まれます。

クロラムフェニコール: もう1つのタンパク質合成阻害剤ですが、原核細胞の50Sリボソームサブユニットに作用します。

ピューロマイシン: 翻訳中に早期鎖終結を引き起こすことで、タンパク質合成を阻害します。

アニソマイシン: シクロヘキシミドと同様に60Sリボソームサブユニットに結合することでタンパク質合成を阻害しますが、結合特性は異なります。

生物活性

4-Carboxy-3-fluorophenylboronic acid (CFBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique properties and potential applications in drug delivery systems, particularly for glucose-responsive insulin delivery. This article provides a comprehensive overview of the biological activity of CFBA, including its mechanisms of action, cellular effects, and applications in various therapeutic contexts.

Overview of this compound

CFBA is characterized by the presence of both a carboxylic acid group and a boronate group, which allows it to participate in various chemical reactions, particularly the Suzuki–Miyaura coupling reaction. This compound is primarily utilized as a reagent in the synthesis of azaindole-based compounds, which have been identified as potent inhibitors of AXL kinase, a target implicated in cancer progression and metastasis.

Biochemical Pathways

CFBA interacts with biological macromolecules through non-covalent interactions and reversible covalent bonding with diols. This property is exploited in the design of glucose-responsive systems, where CFBA forms cyclic esters with glucose. The binding alters the physicochemical properties of materials containing CFBA, such as their charge and hydrophilicity, facilitating controlled drug release .

Pharmacokinetics

The pharmacokinetics of CFBA have been studied in various contexts, particularly in its conjugation with insulin to enhance glucose responsiveness. The incorporation of CFBA into insulin molecules has been shown to increase solubility at physiological pH levels, enabling better control over insulin release in response to blood glucose levels .

Cellular Effects

CFBA has demonstrated significant cellular effects in vitro and in vivo. Notably, it has been used to develop glucose-responsive insulin delivery systems that release insulin in response to elevated glucose levels. This capability is crucial for managing diabetes effectively .

Case Study: Glucose-Responsive Insulin Delivery

In a study exploring CFBA-conjugated insulin analogs, researchers found that increasing the number of CFBA groups on insulin enhanced its glucose-dependent solubility significantly. For instance, an analog with multiple CFBA residues exhibited a 100% increase in solubility between glucose concentrations of 0 and 400 mg/dL, demonstrating the potential for improved glycemic control through tailored drug delivery systems .

Comparative Analysis

The following table summarizes key findings related to the biological activity and applications of CFBA:

| Property | Description |

|---|---|

| Chemical Structure | Contains a carboxylic acid group and a boronate group; facilitates Suzuki–Miyaura coupling |

| Mechanism | Forms reversible complexes with diols; alters material properties for drug delivery applications |

| Biological Applications | Used in developing glucose-responsive insulin systems; potential AXL kinase inhibition |

| Pharmacokinetics | Enhances solubility and responsiveness of insulin at physiological pH |

| Cellular Effects | Modulates cellular functions via controlled drug release mechanisms |

Research Findings

Recent studies have highlighted the importance of fluorine substitution in enhancing the properties of phenylboronic acids like CFBA. The presence of fluorine increases acidity and improves binding efficiency to glucose compared to non-fluorinated analogs. This characteristic is pivotal for developing effective glucose-sensing materials and drug delivery systems .

Fluorine's Role

The introduction of fluorine into the phenylboronic structure lowers the pKa value, which facilitates stronger binding to glucose at physiological pH levels (around 7.4). This property is crucial for designing sensors that can operate effectively within the human body without requiring extreme pH conditions .

特性

IUPAC Name |

4-borono-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDWJVSOQOMYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376807 | |

| Record name | 4-Carboxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120153-08-4 | |

| Record name | 4-Borono-2-fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120153084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-3-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Borono-2-fluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2PH75ZYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Carboxy-3-fluorophenylboronic acid interact with glucose and what are the downstream effects?

A1: this compound (FPBA) reversibly binds to glucose through its boronic acid moiety, forming a cyclic ester. [, , , , , , , ] This binding event triggers a change in the physicochemical properties of FPBA-containing materials. For example, it can lead to a shift in the material's charge from neutral to negative, increase its hydrophilicity, or induce disassembly of self-assembled structures. [, , , ] These changes can be harnessed for glucose-responsive drug release.

Q2: What is the impact of the fluorine atom in this compound compared to the non-fluorinated analog?

A2: The fluorine atom in FPBA increases its acidity compared to 4-carboxyphenylboronic acid (PBA). [, ] This results in a lower pKa value for FPBA, enabling it to bind glucose more effectively at physiological pH. [] Consequently, FPBA-based systems often exhibit enhanced glucose sensitivity and responsiveness compared to PBA-based counterparts. [, ]

Q3: What are some examples of how this compound has been incorporated into glucose-responsive drug delivery systems?

A3: FPBA has been incorporated into various drug delivery systems, including:

- Polyplex micelles: FPBA-modified polyplex micelles have been developed for both gene [, ] and peptide delivery. [] These micelles exhibit glucose-responsive changes in their core crosslinking, leading to controlled release of the therapeutic payload.

- Nanoparticles: FPBA-modified nanoparticles have been designed for insulin delivery. [, , ] The nanoparticles release insulin in response to elevated glucose levels, mimicking the function of pancreatic beta cells.

- Microneedles: Biodegradable microneedles encapsulating FPBA-modified particles have been explored for transdermal insulin delivery. [] These microneedles offer a minimally invasive approach for glucose-responsive insulin administration.

Q4: What are the potential advantages of using this compound in glucose-responsive drug delivery systems?

A4: FPBA offers several advantages for glucose-responsive drug delivery, including:

- Biocompatibility: FPBA-modified materials have demonstrated good biocompatibility in several studies. [, , ]

- Tunable Responsiveness: The glucose sensitivity and response kinetics of FPBA-based systems can be fine-tuned by adjusting factors like the degree of FPBA modification and the overall material composition. [, , ]

- Versatility: FPBA can be conjugated to various polymers, lipids, and nanoparticles, enabling the development of diverse glucose-responsive drug delivery platforms. [, , , , , ]

Q5: What are the limitations or challenges associated with using this compound in drug delivery systems?

A5: Some challenges associated with using FPBA include:

- Long-term stability: The long-term stability of FPBA-modified materials and their potential for degradation in vivo requires further investigation. []

- Immunogenicity: The potential immunogenicity of FPBA-containing systems, particularly with repeated administration, needs to be carefully assessed. []

Q6: What are the future directions for research on this compound in drug delivery?

A6: Future research could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。